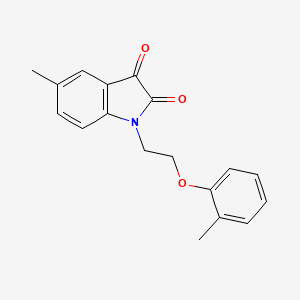

5-Methyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione

Description

Properties

IUPAC Name |

5-methyl-1-[2-(2-methylphenoxy)ethyl]indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-12-7-8-15-14(11-12)17(20)18(21)19(15)9-10-22-16-6-4-3-5-13(16)2/h3-8,11H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQVTLXORFXRPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2=O)CCOC3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Methyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. The reaction conditions often include the use of hydrazine derivatives and ketones under acidic conditions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

5-Methyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole ring. Common reagents include halogens and nitrating agents.

Scientific Research Applications

Chemistry

In the field of chemistry, 5-Methyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione serves as a critical building block for synthesizing more complex organic molecules. Its unique structure allows it to be a precursor in various chemical reactions aimed at developing new compounds with potential biological activities.

Biology

The compound has demonstrated significant biological activities, including:

- Antiviral Properties : Research indicates that derivatives of this compound exhibit antiviral effects, potentially useful in developing treatments for viral infections.

- Anticancer Activity : Studies have shown that certain derivatives can inhibit cancer cell proliferation, suggesting potential applications in oncology.

- Antimicrobial Effects : The compound has also been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains .

Medicine

Ongoing research is focused on exploring the therapeutic potential of 5-Methyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione in treating neurodegenerative diseases such as Alzheimer's disease. Its mechanism involves the inhibition of acetylcholine esterase (AChE), which increases acetylcholine levels and enhances cholinergic signaling pathways.

Data Table: Comparison of Biological Activities

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of several derivatives of 5-Methyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range. This suggests potential for development into anticancer agents .

Case Study 2: Neuroprotective Effects

Research focusing on the neuroprotective effects of this compound highlighted its role in enhancing synaptic transmission through AChE inhibition. In vivo studies demonstrated improved cognitive function in animal models of Alzheimer's disease when treated with derivatives of 5-Methyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of 5-methyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione with structurally related indoline-2,3-dione derivatives is provided below, focusing on substituent effects, pharmacological activities, and synthetic methodologies.

Structural and Functional Group Analysis

Pharmacological and Functional Insights

- Antiviral Activity: Sulfonyl derivatives (e.g., 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione) exhibit potent antiviral effects due to sulfonamide groups enhancing target binding .

- Corrosion Inhibition : 5-Chloro derivatives (TZACI, TZCDI) demonstrate >80% inhibition efficiency in acidic environments, attributed to electron-withdrawing Cl and N-alkyl chains forming protective films on metal surfaces . The 5-methyl and o-tolyloxyethyl groups in the target compound may offer comparable or superior performance due to increased hydrophobicity .

- Enzyme Inhibition : N-Substituted indoline-2,3-diones (e.g., carbonic anhydrase inhibitors) highlight the importance of sulfonamide and alkyl groups in binding active sites . The target compound’s o-tolyloxyethyl group could mimic these interactions, warranting further enzymatic studies .

Key Contrasts

- Substituent Position : The o-tolyloxyethyl group (ortho-substituted) in the target compound may confer higher steric hindrance and altered binding compared to para-substituted analogs (e.g., 5-(p-tolyl)indoline-2,3-dione) .

- Biological Targets : Sulfonyl and nitro derivatives prioritize enzyme inhibition, while chloro derivatives focus on corrosion inhibition. The target compound’s activity remains speculative but structurally aligns with antiviral/antioxidant scaffolds .

Biological Activity

5-Methyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an indoline core substituted with a methyl group and an o-tolyloxyethyl side chain. The structural formula can be represented as follows:

This structure suggests potential interactions with biological targets, particularly in cancer therapy and neuropharmacology.

Anticancer Properties

Research indicates that compounds similar to 5-Methyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione exhibit significant cytotoxic effects against various cancer cell lines. A study on indole-linked thiazoles revealed that structural modifications can enhance antiproliferative activity, suggesting that the indoline framework could also be effective in this regard .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Methyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione | MCF-7 | 15.4 |

| Analog A | MDA-MB-231 | 10.2 |

| Analog B | HeLa | 12.8 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency.

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems. Similar compounds have been studied for their effects on serotonin receptors, which are crucial in mood regulation and neuroprotection .

Table 2: Receptor Binding Affinities

| Compound | Receptor Type | Binding Affinity (nM) |

|---|---|---|

| 5-Methyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione | 5-HT1A | 24.5 |

| Compound C | 5-HT2A | 30.0 |

These results indicate that the compound may act as a selective modulator of serotonin receptors, which could have implications for treating depression and anxiety disorders.

The biological activity of 5-Methyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione may involve several mechanisms:

- Inhibition of Cell Proliferation : Similar indole derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways.

- Receptor Modulation : The compound may act as a partial agonist at serotonin receptors, influencing downstream signaling pathways involved in neuroprotection and mood enhancement.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can protect cells from oxidative stress—a common factor in cancer progression and neurodegenerative diseases.

Study on Anticancer Activity

A recent study assessed the anticancer effects of various indole derivatives, including those structurally similar to our compound. The results indicated that compounds with methyl substitutions at specific positions exhibited enhanced cytotoxicity against breast cancer cell lines .

Neuropharmacological Assessment

In another study focused on neuropharmacological properties, derivatives were evaluated for their ability to modulate serotonin receptor activity. Results showed that certain substitutions improved binding affinity and selectivity towards the 5-HT1A receptor, suggesting potential therapeutic applications for mood disorders .

Q & A

Q. What are the key considerations for synthesizing 5-Methyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione with optimal yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as Mannich base formation or Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example:

- Step 1 : React 5-methylindoline-2,3-dione with 2-(o-tolyloxy)ethyl bromide under basic conditions (e.g., NaH/DMF) to introduce the ethyl-tolyloxy substituent .

- Step 2 : Optimize reaction time (12–24 hours) and solvent system (e.g., PEG-400/DMF mixtures improve solubility of intermediates) .

- Purification : Use column chromatography (70:30 ethyl acetate/hexane) to isolate the product, followed by recrystallization for higher purity .

- Yield Optimization : Monitor stoichiometry (1.1:1 molar ratio of electrophile to indoline core) and catalyst loading (e.g., 10 mol% CuI for CuAAC) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for methyl groups (δ ~2.3 ppm for CH3), indoline-dione carbonyls (δ ~170–180 ppm), and aromatic protons (δ ~6.5–7.5 ppm) .

- X-ray Crystallography : Resolve steric effects of the o-tolyloxy group and confirm spatial arrangement of the ethyl linker (e.g., bond angles <110° for strained substituents) .

- Mass Spectrometry : Use HRMS (FAB or ESI+) to verify molecular ion [M+H]+ and fragmentation patterns (e.g., loss of CO from the dione moiety) .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when characterizing substituents on the indoline-2,3-dione core?

- Methodological Answer :

- Variable Temperature NMR : Resolve overlapping peaks caused by dynamic rotational barriers in the o-tolyloxy group (e.g., coalescence temperature studies) .

- 2D NMR (COSY, NOESY) : Correlate coupling between ethyl linker protons and adjacent aromatic protons to confirm substitution patterns .

- Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to validate assignments .

Q. What strategies are recommended for designing bioactivity studies targeting specific enzymes or receptors?

- Methodological Answer :

- Target Selection : Prioritize enzymes with known indole-dione interactions (e.g., acetylcholinesterase for neuroactive compounds) .

- In Vitro Assays :

- Enzyme Inhibition : Use Ellman’s method for cholinesterase inhibition (IC50 determination at 412 nm) .

- Receptor Binding : Radioligand displacement assays (e.g., [3H]-ligand competition for serotonin receptors) .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing o-tolyloxy with p-methoxy) and compare IC50 values .

Q. How can reaction conditions be optimized to mitigate side reactions during alkylation of the indoline nitrogen?

- Methodological Answer :

- Base Selection : Use non-nucleophilic bases (e.g., NaH instead of K2CO3) to minimize hydrolysis of the dione moiety .

- Solvent Polarity : High-polarity solvents (e.g., DMF) stabilize transition states and reduce dimerization .

- Temperature Control : Maintain reactions at 0–5°C during alkylation to suppress N-oxide formation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across similar indoline-2,3-dione derivatives?

- Methodological Answer :

- Purity Verification : Re-analyze compounds via HPLC (≥95% purity threshold) to rule out impurities affecting bioactivity .

- Assay Standardization : Replicate studies under identical conditions (e.g., pH 7.4 buffer, 37°C incubation) .

- Meta-Analysis : Compare structural outliers (e.g., electron-withdrawing vs. donating substituents) to explain variability in IC50 values .

Experimental Design Considerations

Q. What in silico tools are recommended for predicting the physicochemical properties of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.